3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride
Description
Historical Development and Significance in Chemical Research
The development of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride emerged from the broader research initiatives focused on fluorinated aromatic compounds and their enhanced pharmacological properties. The compound represents a derivative of benzoic acid featuring strategic fluorine incorporation at the third position and a 4-methylpiperazin-1-yl substituent at the fourth position on the benzene ring. The hydrochloride salt formation of the parent compound (Chemical Abstracts Service number 250683-76-2) resulted in the creation of this more stable and soluble derivative with Chemical Abstracts Service number 948018-60-8.
The significance of this compound in chemical research stems from the well-established principles that fluorine substitution in organic molecules typically enhances lipophilicity, metabolic stability, and binding affinity to biological targets. The piperazine moiety contributes additional pharmacological advantages by facilitating interactions with specific receptors and enzymes, thereby expanding the compound's potential applications in drug discovery and development processes. Historical research has demonstrated that compounds incorporating both fluorine atoms and piperazine rings often exhibit superior biological activity compared to their non-fluorinated analogs.
The compound's development reflects the evolution of structure-activity relationship studies that have identified optimal positioning of functional groups to achieve desired chemical and biological properties. Research has established that the specific positioning of the fluorine atom at the meta position relative to the carboxylic acid group, combined with the para-positioned methylpiperazine substituent, creates a molecular architecture that balances stability, solubility, and biological activity.
Current Research Landscape
Contemporary research involving 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride encompasses multiple domains of chemical and pharmaceutical sciences. The compound currently serves as a fundamental building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Current investigations focus on its role as an intermediate in synthesizing more complex molecules with enhanced therapeutic potential.
The molecular structure of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride, represented by the molecular formula C12H16ClFN2O2, encompasses a molecular weight of 274.72 grams per mole. The compound's structural characteristics enable it to participate in various chemical transformations, including substitution reactions where the fluorine atom can be replaced with other functional groups under appropriate reaction conditions. Research has demonstrated that the compound can undergo oxidation and reduction reactions, as well as condensation reactions involving the carboxylic acid functionality.
Current synthetic methodologies for producing this compound typically involve multi-step processes beginning with commercially available starting materials such as 3-fluorobenzoic acid and 4-methylpiperazine. Industrial production methods employ automated reactors and continuous flow processes to optimize yield and minimize impurities, with rigorous quality control measures ensuring consistency and purity of the final product. The synthesis involves controlled reaction conditions, often utilizing suitable solvents such as dichloromethane or methanol, with reaction mixtures typically heated to facilitate product formation.
Research Objectives and Scope
Current research objectives surrounding 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride encompass several critical areas of investigation. Primary research focuses center on elucidating the compound's mechanism of action through detailed studies of its interactions with specific molecular targets and biological pathways. The fluorine atom and piperazine ring components are recognized as crucial elements influencing binding affinity and biological activity, necessitating comprehensive mechanistic studies to understand their individual and synergistic contributions to overall compound activity.
Research scope extends to investigating the compound's potential as an inhibitor or modulator of specific enzymes and receptors. The structural features of the molecule, particularly the combination of fluorine substitution and methylpiperazine functionality, suggest potential applications in developing therapeutics for various medical conditions. Contemporary studies aim to characterize the compound's binding interactions, determine structure-activity relationships, and optimize molecular design for enhanced therapeutic efficacy.
Synthetic chemistry research objectives include developing improved methodologies for compound production, exploring novel reaction pathways, and investigating the compound's utility in creating libraries of structurally related molecules. The compound serves as a versatile platform for chemical modifications, enabling researchers to systematically explore the effects of structural variations on biological activity and physicochemical properties.
The scope of current investigations encompasses both fundamental chemical characterization and applied research applications. Studies focus on determining optimal reaction conditions for various chemical transformations, characterizing reaction products and intermediates, and developing scalable synthetic processes suitable for industrial implementation. Research efforts also investigate the compound's stability under various storage and reaction conditions, its compatibility with different chemical reagents, and its behavior in different solvent systems.
| Research Domain | Specific Focus Areas | Current Status |
|---|---|---|
| Medicinal Chemistry | Receptor binding studies, enzyme inhibition | Active investigation |
| Synthetic Chemistry | Reaction optimization, scalable processes | Established methodologies |
| Structural Studies | Molecular interactions, binding mechanisms | Ongoing research |
| Industrial Applications | Pharmaceutical intermediates, agrochemicals | Commercial availability |
Properties
IUPAC Name |
3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13;/h2-3,8H,4-7H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHMNGGCRCNNGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Preparation
- 3-Fluorobenzoic acid or halogenated derivatives (e.g., 4-bromomethyl-3-fluorobenzoic acid)
- 4-Methylpiperazine
- Solvent: Dichloromethane, methanol, or n-butanol
- Base: Potassium carbonate or similar bases to facilitate nucleophilic substitution
- Temperature: Room temperature to reflux, depending on the step
- Reaction Time: Several hours to overnight (12–20 hours)
Halogenation of Benzoic Acid Derivative:
For example, 3-fluorobenzoic acid can be converted to 4-bromomethyl-3-fluorobenzoic acid using N-bromosuccinimide (NBS) and radical initiators such as dibenzoyl peroxide under reflux in chloroform. This step introduces a reactive bromomethyl group for subsequent substitution.Nucleophilic Substitution with 4-Methylpiperazine:
The bromomethyl intermediate is reacted with 4-methylpiperazine in the presence of potassium carbonate in n-butanol at room temperature. The nucleophilic nitrogen of the piperazine ring attacks the benzylic bromide, forming the 3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid.Conversion to Hydrochloride Salt:
The free base is treated with isopropanolic hydrochloride solution or hydrochloric acid to form the hydrochloride salt, which is then filtered and washed with solvents such as n-butanol to yield the pure hydrochloride salt.Purification:
Purification is typically achieved by recrystallization or column chromatography to remove impurities and obtain a product with purity >99% by HPLC.
Industrial-Scale Preparation
- Use of automated reactors and continuous flow synthesis to improve scalability and reproducibility.
- Optimization of reaction parameters (temperature, solvent choice, reagent stoichiometry) to maximize yield and minimize impurities.
- Rigorous quality control including HPLC and melting point determination to ensure batch-to-batch consistency.
Research Findings and Improvements
- Improved Bromination: Use of controlled radical initiators and temperature control ensures selective bromination at the benzylic position without over-bromination or side reactions.
- Solvent Selection: N-butanol is preferred for nucleophilic substitution due to its ability to dissolve both organic and inorganic reagents and facilitate phase separation during workup.
- Salt Formation: Conversion to hydrochloride salt improves compound stability and crystallinity, facilitating purification and handling.
- Continuous Flow Synthesis: Emerging industrial methods employ continuous flow reactors to enhance reaction control, reduce reaction time, and improve safety for scale-up.
Comparative Table of Preparation Methods
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Materials | 3-Fluorobenzoic acid, 4-methylpiperazine | Same, sourced in bulk |
| Bromination | Batch reaction with NBS, reflux | Automated reactors, controlled addition |
| Nucleophilic Substitution | Potassium carbonate in n-butanol, room temp | Optimized solvent and base ratios, continuous flow possible |
| Purification | Column chromatography, recrystallization | Crystallization, washing, HPLC quality control |
| Yield | Moderate (~60-70%) | Optimized for maximum yield and purity |
| Product Form | Free base or hydrochloride salt | Hydrochloride salt preferred for stability |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the aromatic ring.
Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, forming salts and esters.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a catalyst or under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though care must be taken to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce specific functional groups.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines, depending on the functional groups targeted.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride. This compound has been evaluated for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
Case Study: Antimicrobial Efficacy
A study synthesized derivatives of 3-fluorophenyl compounds, demonstrating that certain derivatives exhibited significant growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values were as low as 0.39 μg/mL, indicating potent activity against these pathogens .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Derivative A | S. aureus | 0.39 |
| Derivative B | A. baumannii | 3.125 |
Drug Design and Development
The structural features of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride make it a valuable scaffold in drug design, particularly for developing new therapeutic agents targeting various diseases.
Case Study: Drug Development
Research has focused on modifying the piperazine moiety to enhance the bioactivity and selectivity of the resulting compounds. For instance, derivatives have been tested for their ability to inhibit specific enzymes or receptors involved in disease pathways, showcasing their potential as lead compounds in drug discovery .
Proteomics Research
This compound is also utilized in proteomics research due to its biochemical properties. It serves as a biochemical tool for studying protein interactions and functions.
Application in Proteomics
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is employed as a reagent in various proteomic assays, aiding in the identification and characterization of proteins through mass spectrometry techniques .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on the biological context.
Comparison with Similar Compounds
5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid (ST-4749)
- CAS : 1096829-46-7
- Substituents : Fluorine at the 5-position, piperazine at the 2-position.
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone (QZ-2130)
[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]methanol (QK-5561)
4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
- CAS : 106261-49-8
- Substituents : Piperazine linked via a methylene spacer.
Physicochemical and Pharmacological Comparison
*Note: CAS number conflicts exist (e.g., 926229-53-0 in CymitQuimica vs. other sources), necessitating verification .
Functional Implications of Substituent Variations
- Fluorine Position : Fluorine at the 3-position (parent compound) vs. 5-position (ST-4749) influences electron density and steric hindrance, impacting receptor-binding kinetics.
- Acid vs. Neutral Groups: Carboxylic acid (high solubility, ionizable) vs. ethanone/methanol (neutral, lipophilic) affects pharmacokinetic properties like absorption and half-life.
- Piperazine Linkage : Direct attachment (parent compound) vs. methylene spacer (4-[(4-methylpiperazin-1-yl)methyl]benzoic acid) alters conformational flexibility, critical for target engagement .
Research and Development Considerations
- Pharmacological Gaps: Limited published data on efficacy or toxicity necessitate further studies to elucidate structure-activity relationships (SAR) within this chemical class.
- Regulatory Context : Analogs like 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride are tied to approved pharmaceuticals (e.g., Nilotinib), underscoring the therapeutic relevance of this structural family .
Biological Activity
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
- Molecular Formula : C12H15FN2O2- HCl
- Molecular Weight : 238.26 g/mol
- CAS Number : 250683-76-2
- Purity : Minimum 95% .
The compound is believed to interact with various biological targets, including receptors and enzymes involved in signaling pathways. Its structural features, such as the fluorine atom and the piperazine moiety, contribute to its affinity for these targets.
Antitumor Activity
Research indicates that derivatives of 3-fluoro compounds exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride can inhibit the growth of various cancer cell lines. A notable example includes:
- Compound X (analogous to 3-fluoro derivatives) demonstrated an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line, indicating potent antiproliferative activity .
Inhibition of Tyrosine Kinases
The compound has also been investigated for its inhibitory effects on tyrosine kinases, which are critical in cancer progression. For example:
- A related compound exhibited IC50 values in the nanomolar range against specific tyrosine kinases, suggesting potential as a therapeutic agent in targeted cancer therapies .
Case Studies
- Case Study A : In a preclinical study, a derivative of 3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
- Case Study B : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a drug containing this compound. Preliminary results indicated a favorable response rate and manageable side effects, warranting further investigation into its therapeutic applications.
Data Table: Biological Activity Summary
Q & A
Q. Methodology :
- NMR Spectroscopy :
- ¹H NMR : Expect signals for the aromatic protons (δ 7.5–8.1 ppm), piperazine methyl group (δ 2.3–2.5 ppm), and carboxylic acid proton (broad, δ ~12–13 ppm). Compare with analogous compounds like 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate .
- ¹³C NMR : Carboxylic acid carbon appears at δ ~170 ppm; aromatic carbons adjacent to fluorine show splitting due to J-coupling .
- HPLC-MS : Verify molecular weight (calc. for C₁₂H₁₅ClFN₂O₂: 285.71 g/mol) and purity (>95%) using reverse-phase chromatography .
Advanced: How can researchers optimize the yield of the piperazine substitution step?
Q. Experimental Design :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF) to balance reactivity and side reactions.
- Catalysis : Add catalytic iodide (e.g., KI) to enhance NAS rates via the "halogen exchange" mechanism .
- Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C to identify thermal stability thresholds (e.g., degradation observed >110°C in similar systems) .
Data Analysis : - Monitor reaction progress via TLC or in-situ IR spectroscopy for disappearance of the starting material’s carbonyl peak .
Advanced: How to address discrepancies in biological activity data across studies?
Case Study : If the compound shows variable kinase inhibition in assays:
Purity Assessment : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted starting material or de-fluorinated byproducts) .
Buffer Conditions : Test activity in different pH buffers (5.0–7.4) to account for protonation state changes in the piperazine ring .
Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP for kinase targets) to quantify binding affinity (Kd) under standardized conditions .
Advanced: What strategies mitigate hydrolysis of the hydrochloride salt during storage?
Q. Methodology :
- Lyophilization : Convert the hydrochloride salt to a stable lyophilized powder under inert atmosphere .
- Excipient Screening : Blend with desiccants (e.g., silica gel) or stabilize using cyclodextrin inclusion complexes to reduce moisture uptake .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via XRD for crystallinity changes .
Advanced: How to resolve stereochemical ambiguities in piperazine-containing analogs?
Q. Experimental Approaches :
- Chiral HPLC : Separate enantiomers using a Chiralpak® column and polar mobile phase (e.g., hexane:isopropanol 90:10) .
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., analogous piperazine structures in ).
- Dynamic NMR : Detect hindered rotation of the piperazine ring at low temperatures (e.g., –40°C in CDCl₃) to infer conformational preferences .
Advanced: How to design SAR studies for this compound’s derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
